molecular formula C17H19ClN4O3S B2642458 Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1203251-08-4

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2642458
CAS No.: 1203251-08-4
M. Wt: 394.87
InChI Key: HNMGPNWKSMSKEU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a thiazole ring substituted with a 3-chlorophenylamino group and a carbonyl linkage to the piperazine core. The ethyl carboxylate group at the N1-position of piperazine enhances its solubility and modulates pharmacokinetic properties.

Structurally, the piperazine ring adopts a chair conformation, as observed in related carboxamide-piperazine compounds, with bond lengths and angles consistent with standard sp³-hybridized nitrogen geometries .

Properties

IUPAC Name

ethyl 4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)14-11-26-16(20-14)19-13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMGPNWKSMSKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties across various studies. Its structural features contribute to its efficacy against different cancer cell lines:

  • Mechanism of Action : Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate operates through modulation of key cellular pathways involved in tumor growth and proliferation. For instance, it has been shown to induce apoptosis in cancer cells by activating the Octamer-binding transcription factor 4 (Oct3/4), which plays a crucial role in maintaining pluripotency in stem cells and is implicated in cancer stem cell survival .
  • Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The half-maximal inhibitory concentration (IC50) values vary, indicating varying potency depending on the specific cancer type .
Cell Line IC50 (µM) Reference
MCF-75.71
PC36.14
HepG22.01

Anticonvulsant Properties

This compound has also been investigated for its anticonvulsant effects:

  • Efficacy in Seizure Models : The compound has shown significant anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The median effective dose (ED50) for these models indicates a strong protective effect against seizures, with some derivatives exhibiting protection rates up to 100% .
Model ED50 (mg/kg) Protection Rate Reference
MES24.38100%
PTZ18.4Variable

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound:

  • Substituent Effects : Studies indicate that substituents on the thiazole and piperazine rings significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances anticonvulsant activity, while specific substitutions can improve anticancer efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that yield various derivatives with altered biological properties:

  • Synthetic Pathways : Common methods include condensation reactions, cyclization techniques, and modifications to existing thiazole frameworks to enhance pharmacological profiles .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may target bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent on Piperazine Core Modification Molecular Weight Key Properties/Activities References
Target Compound Thiazole-4-carbonyl linked to 3-chlorophenylamino Piperazine-1-carboxylate ~407.85 (estimated) Potential antimicrobial/antioxidant activity (inferred from thiazole moiety)
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate 2-(3-chlorophenyl)-2-oxoethyl Piperazine-1-carboxylate ~366.83 Increased lipophilicity due to ketone group; supplier data suggests CNS applications
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate 2-(4-methylsulfonylphenyl)-2-oxoethyl Piperazine-1-carboxylate ~440.93 Enhanced metabolic stability (sulfonyl group); potential kinase inhibition
Ethyl 4-[2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole-sulfanyl acetyl Piperazine-1-carboxylate ~475.99 Oxadiazole as a thiazole bioisostere; possible antiviral activity
Ethyl 4-(3-(1,1,2,2-tetrafluoroethoxy)benzoyl)piperazine-1-carboxylate 3-(1,1,2,2-tetrafluoroethoxy)benzoyl Piperazine-1-carboxylate ~434.25 Fluorinated substituent increases hydrophobicity and bioavailability

Key Observations:

  • Substituent Effects : The 3-chlorophenyl group in the target compound contributes to moderate lipophilicity (logP ~2.5–3.5, estimated), while fluorinated or sulfonyl groups in analogues (e.g., ) significantly alter solubility and membrane permeability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate Ethyl 4-(3-tetrafluoroethoxybenzoyl)piperazine-1-carboxylate
Molecular Weight ~407.85 366.83 434.25
logP (Predicted) ~3.2 ~2.8 ~4.1
Water Solubility (mg/L) <50 (low) <30 (low) <10 (very low)
Melting Point (°C) Not reported 120–122 (supplier data) 95–98 (supplier data)

The target compound’s chlorophenyl-thiazole system balances moderate hydrophobicity and aromatic interactions, whereas fluorinated derivatives exhibit higher logP values and lower solubility .

Biological Activity

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Ethyl 4 2 3 chlorophenyl amino thiazole 4 carbonyl piperazine 1 carboxylate\text{Ethyl 4 2 3 chlorophenyl amino thiazole 4 carbonyl piperazine 1 carboxylate}

This structure integrates a thiazole moiety, which is known for its significant biological properties, with a piperazine core that enhances its pharmacological profile.

1. Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, research demonstrated that thiazole derivatives can induce apoptosis and inhibit tumor growth through various pathways, including the modulation of Oct3/4 expression, which is crucial for maintaining pluripotency in stem cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
O4I2HepG215.2Induction of Oct3/4
O4I2MCF712.8Apoptosis induction
O4I2A54918.5Cell cycle arrest

2. Anticonvulsant Activity

Thiazole-based compounds have been extensively studied for their anticonvulsant properties. The presence of electron-withdrawing groups, such as the chlorophenyl moiety in the compound, has been linked to enhanced anticonvulsant activity. In particular, compounds with similar structures have demonstrated efficacy in reducing seizure frequency in animal models .

Table 2: Anticonvulsant Activity Comparison

CompoundModel UsedEffective Dose (mg/kg)Activity Level
Compound AMES Test24.38High
Compound BPTZ Test88.23Moderate
Ethyl 4-(...)Electroshock TestTBDTBD

3. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented. This compound has been evaluated against various bacterial strains and has shown significant inhibitory effects, suggesting its potential use as an antimicrobial agent .

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Study 1: Induction of Oct3/4 Expression

In a high-throughput screening study, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2) was identified as a potent inducer of Oct3/4 expression in embryonic stem cells. This study highlighted its potential application in regenerative medicine and stem cell therapy .

Case Study 2: Anticonvulsant Efficacy

A series of experiments conducted on animal models demonstrated that compounds similar to this compound exhibited significant anticonvulsant activity, comparable to established medications like sodium valproate .

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